molecular formula C11H8ClNOS B1351175 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride CAS No. 844891-05-0

3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride

Cat. No.: B1351175
CAS No.: 844891-05-0
M. Wt: 237.71 g/mol
InChI Key: HPNXILHANJPJMT-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride: is a chemical compound with the molecular formula C11H8ClNOS and a molecular weight of 237.71 g/mol . This compound is characterized by the presence of a benzoyl chloride group attached to a thiazole ring, which is further substituted with a methyl group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as acetyltransferases and proteases, facilitating the transfer of acyl groups to specific substrates. This compound also interacts with proteins involved in cellular signaling pathways, modulating their activity through covalent modification. The nature of these interactions is primarily based on the formation of covalent bonds between the benzoyl chloride group and nucleophilic residues in the target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and modifying their activity. These changes in cellular signaling and gene expression ultimately impact cellular metabolism, leading to altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The benzoyl chloride group of the compound reacts with nucleophilic residues in target enzymes, leading to covalent modification and inhibition of enzyme activity. This inhibition can result in the accumulation of specific substrates and the depletion of products, thereby altering metabolic pathways. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under ambient temperature conditions, but it can degrade over extended periods. Studies have shown that the long-term effects of this compound on cellular function include sustained inhibition of enzyme activity and persistent changes in gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term modulation of cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without adverse effects. These findings underscore the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. This compound can inhibit key enzymes in metabolic pathways, leading to altered levels of metabolites and changes in metabolic flux. For example, inhibition of acetyltransferases by this compound can result in the accumulation of acetyl-CoA and subsequent changes in lipid metabolism. Additionally, this compound can interact with cofactors such as adenosine triphosphate, influencing energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells. Once inside the cell, this compound can interact with binding proteins that regulate its localization and accumulation. These interactions ensure that the compound reaches its target sites within the cell, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, this compound can be targeted to the mitochondria, influencing metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride typically involves the reaction of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride . The reaction can be represented as follows:

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid+SOCl23-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride+SO2+HCl\text{3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid+SOCl2​→3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7-13-10(6-15-7)8-3-2-4-9(5-8)11(12)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNXILHANJPJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383645
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-05-0
Record name 3-(2-Methyl-4-thiazolyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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